molecular formula C8H16O2 B1582361 1,1-Cyclohexanedimethanol CAS No. 2658-60-8

1,1-Cyclohexanedimethanol

Cat. No. B1582361
Key on ui cas rn: 2658-60-8
M. Wt: 144.21 g/mol
InChI Key: ORLQHILJRHBSAY-UHFFFAOYSA-N
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Patent
US05395990

Procedure details

A process according to claim 20, in which the cyclohexanedimethanol is 1,4-cyclohexanedimethanol, the dialkyl cyclohexanedicarboxylate is dimethyl 1,4-cyclohexanedicarboxylate, the hydrogenation zone is maintained at a temperature of from about 200° C. to about 260° C. and a pressure of from about 450 psia (about 31.03 bar) to about 1000 psia (about 68.95 bar).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dialkyl cyclohexanedicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(CO)(CO)[CH2:6]CCC[CH2:2]1.C1(CO)CCC(CO)CC1.[CH:21]1([C:31]([O:33][CH3:34])=[O:32])[CH2:26][CH2:25][CH:24](C(OC)=O)[CH2:23][CH2:22]1>>[O:33]([CH3:34])[C:31]([CH2:21][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:2][CH2:1][CH3:6])=[O:32]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)(CO)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(CC1)CO)CO
Step Three
Name
dialkyl cyclohexanedicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(CC1)C(=O)OC)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the hydrogenation zone is maintained at a temperature of from about 200° C. to about 260° C.

Outcomes

Product
Name
Type
Smiles
O(C(=O)CCCCCCCCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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